molecular formula C6H7IN2O B2418018 5-Iodo-4-methoxypyridin-2-amine CAS No. 1226879-32-8

5-Iodo-4-methoxypyridin-2-amine

Cat. No. B2418018
M. Wt: 250.039
InChI Key: QWGWTCVCNBZBHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Iodo-4-methoxypyridin-2-amine is a chemical compound with the molecular formula C6H7IN2O . It has a molecular weight of 250.04 . This compound is used as a building block in various chemical syntheses .


Molecular Structure Analysis

The molecular structure of 5-Iodo-4-methoxypyridin-2-amine consists of an iodine atom and a methoxy group attached to a pyridin-2-amine core . The exact 3D structure visualization is not available in the search results.


Physical And Chemical Properties Analysis

5-Iodo-4-methoxypyridin-2-amine has a number of physical and chemical properties. It has a high GI absorption, is BBB permeant, and is not a P-gp substrate . It is soluble in water with a solubility of 0.828 mg/ml .

Scientific Research Applications

  • Nucleophilic Amination of Methoxypyridines : A study by Pang, Kaga, & Chiba (2018) developed a new protocol for the nucleophilic amination of methoxypyridines, including derivatives of 5-Iodo-4-methoxypyridin-2-amine, using sodium hydride in the presence of lithium iodide. This method provides concise access to various aminopyridines of potential medicinal interest.

  • Functionalization via Palladium-catalysed Aminocarbonylation : Takács et al. (2012) conducted research on the functionalization of the pyridazin-3(2H)-one ring through palladium-catalysed aminocarbonylation, which included derivatives of 5-Iodo-4-methoxypyridin-2-amine. The iodo derivative afforded amides with complete conversion and high yields, indicating its utility in chemical synthesis (Takács et al., 2012).

  • Demethylation-Annulation in Synthesis of Furan-fused Heterocycles : Research by Conreaux et al. (2008) demonstrated the use of various 3-iodo-4-methoxypyridin-2-ones in the synthesis of furan-fused heterocycles through sequential coupling, dealkylation, and annulation reactions. This showcases the role of 5-Iodo-4-methoxypyridin-2-amine in the efficient synthesis of complex organic compounds (Conreaux et al., 2008).

  • IBX in Oxidation of Amino Alcohols : A study on 2-Iodoxybenzoic acid (IBX) highlighted its use in the oxidation of amino alcohols to amino carbonyl compounds. This study suggests the potential application of 5-Iodo-4-methoxypyridin-2-amine in IBX-mediated transformations for the construction of diverse heterocyclic systems (Nair, 2020).

  • Formation of Imino Macrocycles in Water : Saggiomo & Lüning (2008) found that imines generated from 4-methoxypyridine-2,6-dicarbaldehyde, related to 5-Iodo-4-methoxypyridin-2-amine, show remarkable stability in water. This research provides insights into the stability and synthesis of macrocyclic compounds in aqueous environments (Saggiomo & Lüning, 2008).

Safety And Hazards

5-Iodo-4-methoxypyridin-2-amine is classified as a dangerous substance. It has hazard statements H302, H317, and H318 . Precautionary measures include P280, P301+P312+P330, P305+P351+P338, P302+P352, and P310 .

properties

IUPAC Name

5-iodo-4-methoxypyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7IN2O/c1-10-5-2-6(8)9-3-4(5)7/h2-3H,1H3,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWGWTCVCNBZBHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=NC=C1I)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7IN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Iodo-4-methoxypyridin-2-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.